![molecular formula C10H9NS2 B1348511 3-Methyl-4-phenylthiazole-2(3H)-thione CAS No. 21402-19-7](/img/structure/B1348511.png)
3-Methyl-4-phenylthiazole-2(3H)-thione
Overview
Description
3-Methyl-4-phenylthiazole-2(3H)-thione is a heterocyclic compound with a thiazole ring. Thiazoles are known for their diverse pharmaceutical applications, and derivatives of this scaffold exhibit a wide range of biological activities. These include antioxidant, analgesic, antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic properties .
Scientific Research Applications
Structural and Physicochemical Characterization
Intramolecular Proton Migration : A study on a novel crystalline compound related to 3-Methyl-4-phenylthiazole-2(3H)-thione demonstrated the occurrence of thiol⇔thione tautomerism via single-proton intramigration. The thione tautomer structure was confirmed by X-ray crystal measurement and supported by DFT optimization, highlighting the molecule's structural dynamics and its implications for reactivity and stability (Aouad et al., 2018).
Synthesis and Antimicrobial Properties : Another research focused on the synthesis of new thiosemicarbazide and 1,2,4-triazole derivatives, showing antimicrobial activities. This study lays the groundwork for understanding the structure-activity relationships that govern the biological properties of such molecules (Łukasz Popiołek et al., 2011).
Molecular Docking Investigations : The structural, spectroscopic, and electronic properties of a related triazole derivative were analyzed, including tautomeric energetic analysis and molecular docking, which sheds light on the compound's potential interactions with biological targets (Alaşalvar et al., 2021).
Potential Biological Applications
Cancer Cell Migration and Growth Inhibition : A study involving 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety showed significant cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. This research highlights the potential of these compounds in cancer therapy, particularly in inhibiting cancer cell migration and growth in 3D cell cultures (Šermukšnytė et al., 2022).
Antioxidant Activity : Certain derivatives showed promise in combating oxidative stress induced by ethanol in mouse models, indicating potential therapeutic applications in protecting against oxidative damage (Aktay et al., 2005).
properties
IUPAC Name |
3-methyl-4-phenyl-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-11-9(7-13-10(11)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZDFPNBMUHUON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CSC1=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334173 | |
Record name | 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-phenylthiazole-2(3H)-thione | |
CAS RN |
21402-19-7 | |
Record name | 3-Methyl-4-phenyl-1,3-thiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80334173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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